molecular formula C16H18N8O4S B12785915 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid CAS No. 113811-45-3

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid

Cat. No.: B12785915
CAS No.: 113811-45-3
M. Wt: 418.4 g/mol
InChI Key: HCZDNAFRBKRHGB-UHFFFAOYSA-N
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Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of pteroyl, which is a part of the folate family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves multiple steps, starting from the basic pteroyl structureSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The amino and methanesulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
  • N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid

Uniqueness

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is unique due to its specific functional groups and their arrangement. This uniqueness gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

113811-45-3

Molecular Formula

C16H18N8O4S

Molecular Weight

418.4 g/mol

IUPAC Name

[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]methanesulfonic acid

InChI

InChI=1S/C16H18N8O4S/c1-24(7-10-6-19-14-12(21-10)13(17)22-16(18)23-14)11-4-2-9(3-5-11)15(25)20-8-29(26,27)28/h2-6H,7-8H2,1H3,(H,20,25)(H,26,27,28)(H4,17,18,19,22,23)

InChI Key

HCZDNAFRBKRHGB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCS(=O)(=O)O

Origin of Product

United States

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